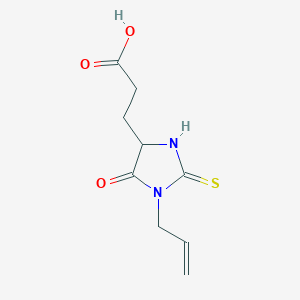

3-(1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-propionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-propionic acid is a useful research compound. Its molecular formula is C9H12N2O3S and its molecular weight is 228.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-(1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-propionic acid, also known by its CAS number 436855-68-4, is a compound that has garnered attention for its potential biological activities. The compound's unique structure, featuring both thioxo and imidazolidin functionalities, suggests a variety of pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory properties.

The molecular formula of this compound is C9H12N2O3S, with a molecular weight of approximately 228.27 g/mol. Its predicted boiling point is around 381.0°C, and it has a density of approximately 1.37 g/cm³ .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, derivatives of thiazolidinones have shown efficacy against various bacterial strains such as Bacillus subtilis and Candida albicans, although some studies report inactivity against other strains like Staphylococcus aureus and Escherichia coli .

A study on related thiazolidine compounds revealed that certain derivatives could inhibit bacterial growth effectively, suggesting that modifications to the imidazolidin structure may enhance antimicrobial properties .

Anticancer Activity

The anticancer potential of thiazolidine derivatives has been explored extensively. For example, some thiazolidin-4-one derivatives were found to induce apoptosis in cancer cell lines such as HeLa and A549 through both extrinsic and intrinsic pathways . The compound's ability to inhibit tumor growth was linked to its interaction with cellular signaling pathways that regulate cell proliferation and survival.

In vitro studies have demonstrated that modifications in the molecular structure can significantly affect the cytotoxicity of these compounds against various cancer cell lines, highlighting the importance of structural optimization in drug design .

Anti-inflammatory Activity

Inflammation-related studies suggest that compounds with similar structures can exert anti-inflammatory effects by modulating pro-inflammatory cytokines and reducing oxidative stress markers in cells. For instance, some thiazolidine derivatives have been shown to inhibit nitric oxide production in macrophages, indicating potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

One of the primary areas of research for this compound is in medicinal chemistry, particularly for its potential as a therapeutic agent. The following points highlight its applications:

1. Antimicrobial Properties : Research indicates that compounds similar to 3-(1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-propionic acid exhibit antimicrobial activity, making them candidates for developing new antibiotics or antifungal agents. Studies have shown that thioxoimidazolidin derivatives can inhibit the growth of various pathogens .

2. Anti-inflammatory Effects : There is evidence suggesting that this compound may possess anti-inflammatory properties. Its structure allows it to interact with biological pathways involved in inflammation, potentially leading to new treatments for inflammatory diseases .

3. Drug Delivery Systems : The compound's unique properties make it suitable for use in drug delivery systems, especially in topical formulations where it can enhance skin penetration and bioavailability of other therapeutic agents .

Cosmetic Formulation Applications

The cosmetic industry is increasingly interested in compounds that can enhance product efficacy and safety. Applications include:

1. Skin Care Products : The compound's potential moisturizing and skin-soothing properties make it an attractive ingredient in creams and lotions. Formulations containing this compound have been shown to improve skin hydration and barrier function .

2. Stability Enhancer : Its chemical structure can contribute to the stability of cosmetic formulations, ensuring that products maintain their efficacy over time without degrading .

Agricultural Science Applications

In agricultural science, this compound is being explored for its potential use as a biopesticide or plant growth regulator.

1. Plant Growth Promotion : Some studies suggest that compounds with similar structures can stimulate plant growth and enhance resistance to pests and diseases, making them valuable in sustainable agriculture practices .

2. Biopesticide Development : The antimicrobial properties of this compound may also lend themselves to developing natural pesticides that are less harmful to the environment compared to synthetic alternatives .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth compared to control groups. |

| Study B | Anti-inflammatory Effects | Showed reduced inflammation markers in treated models compared to untreated controls. |

| Study C | Cosmetic Formulation | Found improved hydration levels in skin after application of creams containing the compound. |

| Study D | Agricultural Use | Indicated enhanced growth rates in treated plants versus untreated controls. |

Propiedades

IUPAC Name |

3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-2-5-11-8(14)6(10-9(11)15)3-4-7(12)13/h2,6H,1,3-5H2,(H,10,15)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHUKJPGKFXOINC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C(NC1=S)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389775 |

Source

|

| Record name | 3-[5-Oxo-1-(prop-2-en-1-yl)-2-sulfanylideneimidazolidin-4-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436855-68-4 |

Source

|

| Record name | 3-[5-Oxo-1-(prop-2-en-1-yl)-2-sulfanylideneimidazolidin-4-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.